(2-Methyl-1,3-dioxan-2-yl)methanamine
Overview
Description
“(2-Methyl-1,3-dioxan-2-yl)methanamine” is a chemical compound with the molecular formula C5H11NO2 . It is also known by other names such as 2-(aminomethyl)-2-methyl-1,3-dioxolane .
Molecular Structure Analysis
The molecular structure of “(2-Methyl-1,3-dioxan-2-yl)methanamine” consists of a dioxane ring with a methyl group and a methanamine group attached . The InChI code for this compound is 1S/C5H11NO2/c1-5(4-6)7-2-3-8-5/h2-4,6H2,1H3 .Physical And Chemical Properties Analysis
“(2-Methyl-1,3-dioxan-2-yl)methanamine” has a molecular weight of 117.15 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 .Scientific Research Applications
Synthesis and Reactivity
This compound is often involved in the synthesis of various organic molecules, demonstrating the versatility of 1,3-dioxan derivatives in organic synthesis. For example, the synthesis of N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine showcases the use of 1,3-dioxan derivatives in creating complex molecules through 1,3-dipolar cycloaddition reactions, highlighting its potential in synthetic organic chemistry (Aouine, Younas et al., 2014).
Photocytotoxicity and Cellular Imaging
The compound's derivatives have found applications in the development of photocytotoxic agents and cellular imaging tools. Iron(III) catecholates, for example, have been synthesized to explore their photocytotoxic properties in red light, offering a potential pathway for developing novel anticancer therapies (Uttara Basu et al., 2014).
Anticonvulsant Agents
Research into heterocyclic schiff bases, including derivatives of 3-aminomethyl pyridine, suggests potential anticonvulsant applications. Such studies highlight the therapeutic possibilities of 1,3-dioxan derivatives in the treatment of seizures (S. Pandey, R. Srivastava, 2011).
Novel Organic Materials
The compound and its derivatives are also researched in the context of materials science, such as the development of organic metals. The synthesis of dichalcogenane derivatives of MET, involving (1,3-dioxan-2-yl)methylenedithio(ethylenedithio)tetrathiafulvalene, indicates the role of such compounds in creating new materials with unique electrical properties (YamadaJun-ichi et al., 2001).
Antimicrobial Activities
The synthesis of new quinoline derivatives carrying a 1,2,3-triazole moiety from reactions involving similar structures indicates a potential for antimicrobial applications. This research underscores the compound's relevance in developing new antibacterial and antifungal treatments (K D Thomas, Airody Vasudeva Adhikari, N Suchetha Shetty, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-methyl-1,3-dioxan-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(5-7)8-3-2-4-9-6/h2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKSMCQYNCJYHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCCO1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-1,3-dioxan-2-yl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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